molecular formula C24H19NO5S B2694340 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide CAS No. 923386-57-6

3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide

Cat. No.: B2694340
CAS No.: 923386-57-6
M. Wt: 433.48
InChI Key: QGJKEYRHKFCEIA-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is a complex organic compound featuring a benzylsulfonyl group and a 9,10-dioxo-9,10-dihydroanthracen-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonyl chloride.

    Coupling with Anthracene Derivative: The benzylsulfonyl chloride is then reacted with an anthracene derivative, such as 9,10-dioxo-9,10-dihydroanthracene, in the presence of a base like triethylamine to form the desired product.

    Amidation Reaction: The final step involves the amidation of the intermediate with a suitable amine, such as propanamide, under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the anthracene moiety, potentially converting them to hydroxyl groups.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted benzylsulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry

In materials science, the compound’s structural properties could be leveraged to develop new materials with specific electronic or optical properties. It might also find applications in the development of sensors or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzylsulfonyl group might be involved in binding interactions, while the anthracene moiety could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide: Similar structure but with a different position of the anthracene moiety.

    3-(Phenylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

The unique combination of the benzylsulfonyl and anthracene moieties in 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide provides distinct chemical properties that can be exploited in various applications. Its structural features allow for specific interactions and modifications that are not possible with other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-benzylsulfonyl-N-(9,10-dioxoanthracen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c26-21(13-14-31(29,30)15-16-7-2-1-3-8-16)25-20-12-6-11-19-22(20)24(28)18-10-5-4-9-17(18)23(19)27/h1-12H,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKEYRHKFCEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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